GPR40 Activator 2

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GPR40 Activator 2 is a potent activator of the G-protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor . It is used for research purposes and is not sold to patients . The activation of GPR40 has been associated with the augmentation of insulin secretion, making it a potential therapeutic target for metabolic diseases such as type 2 diabetes .

Molecular Structure Analysis

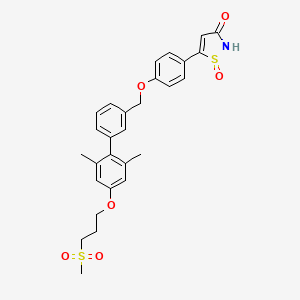

The molecular weight of GPR40 Activator 2 is 539.66, and its molecular formula is C28H29NO6S2 . The compound appears as a solid, white to off-white in color .Physical And Chemical Properties Analysis

GPR40 Activator 2 is a solid, white to off-white compound . It has a molecular weight of 539.66 and a molecular formula of C28H29NO6S2 . It is soluble in DMSO .科学的研究の応用

Insulin Secretion and Type 2 Diabetes Treatment : GPR40, activated by GPR40 Activator 2, plays a significant role in enhancing insulin secretion, particularly in response to fatty acids. This makes GPR40 a promising target for type 2 diabetes treatment. GPR40 agonists, like GPR40 Activator 2, are being considered for their beneficial effects in type 2 diabetes by potentiating insulin secretion without the risk of hypoglycemia (Ferdaoussi et al., 2012); (Wang, Dougherty, & Danner, 2016).

Role in Pancreatic β-Cells : GPR40 is predominantly expressed in pancreatic β-cells. It mediates the potentiating effect of fatty acids on glucose-stimulated insulin secretion but does not contribute to the chronic deleterious effects of fatty acids. Studies have shown that protein kinase D is a downstream target of GPR40, regulating actin remodeling and amplifying insulin secretion in response to fatty acids (Ferdaoussi et al., 2012).

Development of GPR40 Agonists : Research has focused on developing selective GPR40 agonists as potential therapeutic agents for type 2 diabetes. These agonists are shown to enhance glucose-dependent insulin secretion and improve glucose tolerance in animal models, suggesting their utility in diabetes management (Tan et al., 2008).

Clinical Studies and Drug Development : Clinical studies on novel GPR40 agonists have demonstrated their potential in managing diabetes. For instance, TAK-875, a selective GPR40 agonist, has shown promising results in patients with type 2 diabetes (Araki, Hirayama, Hiroi, & Kaku, 2012).

Bone Health and Metabolic Disorders : GPR40 also has implications beyond diabetes. It has been shown to protect against bone loss by inhibiting osteoclast differentiation, suggesting its potential role in treating metabolic and age-related bone disorders (Wauquier et al., 2013).

Neurological Implications : GPR40 expression in the central nervous system, particularly in brain regions involved in memory and learning, suggests a potential role in neurological functions and diseases. This opens up avenues for exploring GPR40 in the context of cognitive functions and related disorders (Ma et al., 2007).

作用機序

GPR40 Activator 2 works by activating GPR40, which in turn increases intracellular calcium and activates phospholipases to generate diacylglycerols, resulting in increased insulin secretion . This mechanism is similar to that found with fatty acids . GPR40 Activator 2 enhances insulin secretion in a glucose-dependent manner, both in vitro and in vivo .

Safety and Hazards

Users should avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling GPR40 Activator 2 . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . All sources of ignition should be removed, and personnel should be evacuated to safe areas in case of a spill or leak .

将来の方向性

GPR40 Activator 2 has shown efficacy in increasing insulin secretion and lowering blood glucose in rodent models of type 2 diabetes . Recent phase I and phase II clinical trials in humans have shown that the GPR40 agonist TAK-875 reduces fasting and postprandial blood glucose and lowers HbA1c with efficacy equal to that of the sulfonylurea glimepiride without inducing hypoglycemia or evidence of tachyphylaxis . These data suggest that targeting the GPR40 receptor can be a viable therapeutic option for the treatment of type 2 diabetes .

特性

IUPAC Name |

5-[4-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]phenyl]-1-oxo-1,2-thiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29NO6S2/c1-19-14-25(34-12-5-13-37(3,32)33)15-20(2)28(19)23-7-4-6-21(16-23)18-35-24-10-8-22(9-11-24)26-17-27(30)29-36(26)31/h4,6-11,14-17H,5,12-13,18H2,1-3H3,(H,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYCNSCKGNAXFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC=C(C=C3)C4=CC(=O)NS4=O)C)OCCCS(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29NO6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)